![molecular formula C9H7NO6S B353809 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid CAS No. 202191-24-0](/img/structure/B353809.png)

4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

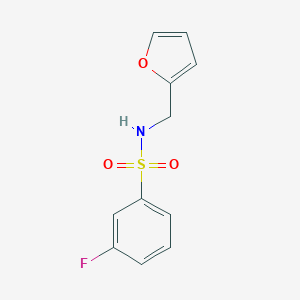

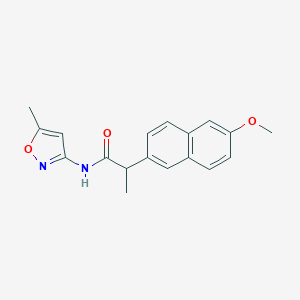

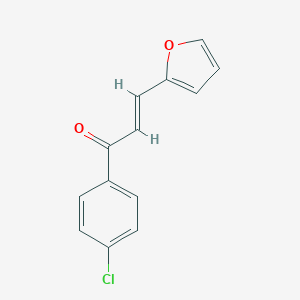

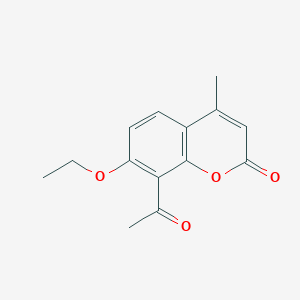

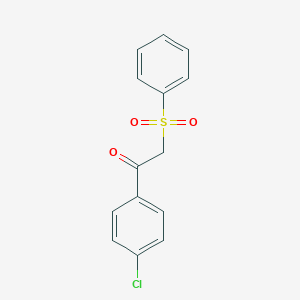

“4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C9H7NO6S. It has a molecular weight of 257.22 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen

Analytical Methods for Determining Antioxidant Activity

A critical review by Munteanu and Apetrei (2021) discusses various tests used to determine the antioxidant activity of compounds, including those related to the chemical family of 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid. These tests assess the antioxidant capacity through spectrophotometry, highlighting the importance of understanding the antioxidant properties of chemicals in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Degradation Processes and Environmental Impact

Research on nitisinone, a compound with structural relevance, by Barchańska et al. (2019), explores its stability and degradation pathways under various conditions. This study provides insights into the environmental fate and behavior of similar nitroaromatic compounds, contributing to a better understanding of their potential risks and benefits (Barchańska et al., 2019).

Photosensitive Protecting Groups

A review by Amit, Zehavi, and Patchornik (1974) presents the application of photosensitive protecting groups, including those related to 3-nitrobenzoic acid derivatives, in synthetic chemistry. This highlights the potential of such compounds in developing new synthetic methodologies and their applications in creating light-sensitive materials (Amit, Zehavi, & Patchornik, 1974).

Pharmacological Activities and Molecular Mechanisms

The pharmacological activities and mechanisms of gallic acid, a compound with similarities in functional groups to this compound, are reviewed by Bai et al. (2020). This work emphasizes the anti-inflammatory properties and molecular mechanisms of such compounds, suggesting their potential in treating inflammation-related diseases (Bai et al., 2020).

Environmental Contamination and Removal Techniques

Prasannamedha and Kumar (2020) provide a review on the removal of sulfamethoxazole, an environmental pollutant with a functional group related to nitrobenzoic acids, from aqueous solutions. This highlights the environmental persistence of such compounds and the importance of developing effective removal techniques to mitigate their impact (Prasannamedha & Kumar, 2020).

Wirkmechanismus

- The primary target of this compound is not explicitly mentioned in the available literature. However, we know that it is used as an expectorant mucolytic to alleviate respiratory symptoms associated with increased mucus viscosity .

- Reducing Mucus Viscosity : 4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid acts as a mucolytic by reducing the viscosity of mucus. It achieves this by breaking down the disulfide bonds within mucin glycoproteins, making the mucus less sticky and more easily expelled from the airways .

- Blocking Bacterial Adherence : By altering the mucus properties, it prevents bacterial adherence to respiratory epithelial cells, reducing the risk of pulmonary infections .

- The compound affects the viscoelastic properties of mucus, which is crucial for maintaining airway clearance. It likely modulates the expression or activity of enzymes involved in mucin glycoprotein synthesis and secretion .

Target of Action

Mode of Action

Biochemical Pathways

Eigenschaften

IUPAC Name |

4-(carboxymethylsulfanyl)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6S/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCYKOZBAMATGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)

![Methyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353741.png)

![Dimethyl 5-{[(2-ethoxy-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B353745.png)

![Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B353786.png)

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)

![1-Piperidin-1-yl-2-(5-m-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B353841.png)